molecular formula C15H26ClNO3 B14784792 (RS)-Alprenolol hydrochloride;dl-Alprenolol hydrochloride

(RS)-Alprenolol hydrochloride;dl-Alprenolol hydrochloride

Cat. No.: B14784792
M. Wt: 303.82 g/mol
InChI Key: SNZGYMHWQSCZSK-UHFFFAOYSA-N
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Description

Alprenolol (hydrochloride) is a non-selective beta-adrenergic antagonist, commonly known as a beta-blocker. It is used in the treatment of hypertension, angina pectoris, and arrhythmias. Alprenolol (hydrochloride) works by blocking beta-adrenergic receptors, which helps to reduce heart rate and blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alprenolol (hydrochloride) can be synthesized through a multi-step process. The synthesis typically involves the reaction of 2-allylphenol with epichlorohydrin to form 1-(2-allylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with isopropylamine to yield alprenolol. The final step involves the conversion of alprenolol to its hydrochloride salt by reacting it with hydrochloric acid .

Industrial Production Methods

Industrial production of alprenolol (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Alprenolol (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of alprenolol .

Scientific Research Applications

Alprenolol (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

Alprenolol (hydrochloride) exerts its effects by non-selectively blocking beta-1 and beta-2 adrenergic receptors. This inhibition prevents the binding of epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure. Additionally, alprenolol inhibits the production of renin by binding to beta-2 receptors in the juxtaglomerular apparatus, which further contributes to its antihypertensive effects .

Comparison with Similar Compounds

Alprenolol (hydrochloride) is compared with other beta-blockers such as propranolol, metoprolol, and atenolol. While all these compounds share a similar mechanism of action, alprenolol is unique due to its non-selective nature and additional activity as a serotonin receptor antagonist. This dual activity can provide additional therapeutic benefits in certain conditions .

Similar Compounds

Properties

Molecular Formula

C15H26ClNO3

Molecular Weight

303.82 g/mol

IUPAC Name

1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrate;hydrochloride

InChI

InChI=1S/C15H23NO2.ClH.H2O/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;;/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1H;1H2

InChI Key

SNZGYMHWQSCZSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1CC=C)O.O.Cl

Origin of Product

United States

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